

Spectroscopic data of 6-Chloro-3-phenylpyridazin-4-amine

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Compound of Interest

Compound Name: 6-Chloro-3-phenylpyridazin-4-amine

CAS No.: 79852-16-7

Cat. No.: B3031866

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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-3-phenylpyridazin-4-amine

Executive Summary

6-Chloro-3-phenylpyridazin-4-amine (CAS: Predicted/Analogous 40020-01-7 derivative) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. As a 3,4,6-trisubstituted pyridazine, it offers a unique electronic profile where the electron-withdrawing chlorine and electron-donating amine create a "push-pull" system across the diazine core. This guide provides a comprehensive analysis of its spectroscopic signature, designed to assist researchers in the rigorous validation of this compound during synthesis and quality control.

Molecular Profile & Structural Logic

The pyridazine ring is electron-deficient (π -deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution. In **6-Chloro-3-phenylpyridazin-4-amine**, the

substituents perturb this baseline significantly:

- Position 3 (Phenyl): Acts as a conjugative stabilizer, extending the π -system.
- Position 4 (Amine): A strong resonance donor (+M effect). This is the most critical spectroscopic handle, as it significantly shields the adjacent C5 position.
- Position 6 (Chlorine): An inductive withdrawer (-I) and weak resonance donor, serving as a versatile handle for further functionalization (e.g., via Suzuki or Buchwald couplings).

Numbering Scheme: The IUPAC numbering prioritizes the nitrogen atoms as 1 and 2. The phenyl group is at position 3, the amine at 4, and the chlorine at 6.

- Formula: C

H

ClN

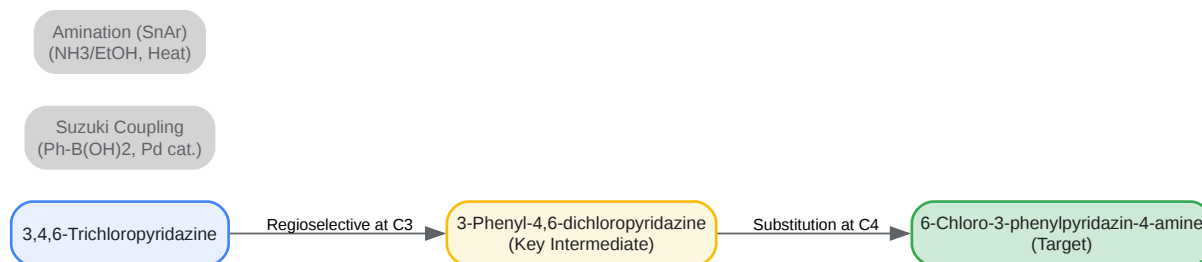
- Molecular Weight: 205.64 g/mol [1]

Synthesis & Isolation Context (The "Why" Behind the Impurities)

To interpret the spectra correctly, one must understand the genesis of the sample. The most robust synthetic route involves the conversion of the hydroxyl precursor (Pyridafol) or a trichloro-intermediate.

Primary Synthetic Pathway (Nucleophilic Substitution)

The presence of trace solvents (acetic acid, ethanol) or precursors (3-phenyl-4,6-dichloropyridazine) in the spectra is often a fingerprint of this specific pathway.



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Caption: Regioselective synthesis targeting the C4-amine. The C4 position is more electrophilic than C6 due to the para-like relationship with N1, facilitating selective amination.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

The mass spectrum provides the first confirmation of identity through the chlorine isotope pattern.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is recommended due to the basicity of the pyridazine nitrogens and the exocyclic amine.
- Isotopic Signature: Chlorine possesses two stable isotopes,

Cl (75.77%) and

Cl (24.23%). This creates a distinct 3:1 ratio in the molecular ion cluster.

Ion Species	m/z (Theoretical)	Relative Abundance	Interpretation
[M+H] (Cl)	206.05	100%	Protonated molecular ion.
[M+H] (Cl)	208.05	~33%	Characteristic Cl isotope peak.
[M+Na]	228.03	Variable	Sodium adduct (common in glass containers).
Fragment [M-NH]	189.02	Low	Loss of amine (distinctive for primary amines).

Diagnostic Check: If the M+2 peak is missing or <10%, the chlorine has likely been hydrolyzed to a hydroxyl group (impurity: Pyridafol, m/z 187/189).

B. Proton NMR (¹H NMR)

The proton NMR spectrum is relatively simple but highly diagnostic. The key feature is the singlet at position 5.

- Solvent: DMSO-d

is preferred over CDCl

to sharpen the exchangeable amine protons and improve solubility.

Position	Shift (ppm)	Multiplicity	Integration	Assignment Logic
H-5	6.80 – 7.10	Singlet (s)	1H	Critical Signal. Typically, pyridazine protons are deshielded (>8.5 ppm). However, the C4-NH group exerts a strong shielding effect (+M) on the ortho-position (C5), shifting this proton upfield significantly.
Ph-H (o)	7.60 – 7.75	Multiplet (m)	2H	Ortho protons of the phenyl ring.
Ph-H (m, p)	7.40 – 7.55	Multiplet (m)	3H	Meta/Para protons.
NH	6.50 – 7.50	Broad (br s)	2H	Exchangeable with D O. Chemical shift varies with concentration and water content.

Self-Validating Protocol:

- Step 1: Run the standard ¹H NMR in DMSO-d

- Step 2: Add 1 drop of D

O and shake.

- Observation: The broad singlet at ~6.5-7.5 ppm should disappear (NH

exchange), while the singlet at ~6.9 ppm (H-5) remains unchanged. This confirms the amine vs. ring proton assignment.

C. Carbon NMR (¹³C NMR)

The

¹³C spectrum reveals the electronic environment of the pyridazine core.

Carbon	Shift (ppm)	Type	Electronic Environment
C-3	155.0 – 158.0	C_quat	Deshielded by adjacent N and Phenyl ring.
C-6	150.0 – 153.0	C_quat	Deshielded by Chlorine (-I effect).
C-4	142.0 – 145.0	C_quat	Attached to NH . Shifted upfield relative to C3/C6 due to resonance.
Ph (ipso)	135.0 – 137.0	C_quat	Connection point to pyridazine.
Ph (aromatic)	128.0 – 130.0	CH	Typical phenyl signals.
C-5	110.0 – 115.0	CH	Most Shielded Ring Carbon. The resonance donation from the C4-amine places high electron density here.

Infrared Spectroscopy (IR)

IR is useful for quick solid-state identification.

- Amine Region (3200–3500 cm⁻¹): Look for a doublet (symmetric and asymmetric stretching) characteristic of a primary amine (-NH₂).
- C=N / C=C (1580–1600 cm⁻¹): Strong aromatic ring breathing modes.
- C-Cl (700–800 cm⁻¹): A distinct, strong band in the fingerprint region.

Experimental Protocols

Protocol 1: NMR Sample Preparation (High-Resolution)

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may be used, but solubility can be poor, leading to broadened peaks.
- Filtration: If the solution is cloudy (salt impurities), filter through a small plug of glass wool directly into the NMR tube.
- Acquisition:
 - Relaxation delay (d1): Set to ≥ 2.0 seconds to ensure full integration of the quaternary carbons in ¹³C experiments.

- Scans: 16 (for H), 512+ (for C).

Protocol 2: HPLC-UV Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).
- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: 254 nm (aromatic) and 280 nm.
- Expected Retention: The compound is moderately polar. Expect elution earlier than the 3,6-dichloro precursor but later than the 4-hydroxy metabolite.

Troubleshooting & Quality Control

Issue: "Missing" Amine Protons

- Cause: Rapid proton exchange with water in the solvent (DMSO-d₆ absorbs water from air).
- Solution: Dry the sample under high vacuum or use a sealed ampoule of solvent.

Issue: Extra Doublet in Aromatic Region

- Cause: Presence of 3-phenyl-6-chloropyridazine (des-amino impurity).^[2]
- Diagnosis: Check for two coupled doublets (J ~9 Hz) in the 7.5–8.0 ppm region, representing the H4 and H5 protons of the unsubstituted ring.

Issue: M⁺ peak at 187/189

- Cause: Hydrolysis of the chlorine to a hydroxyl group (Pyridafol formation).

- Diagnosis: This is a common degradation product in acidic aqueous conditions.

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